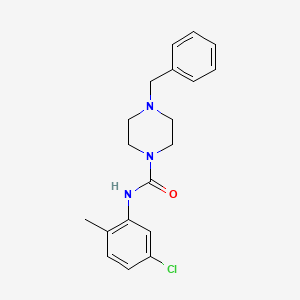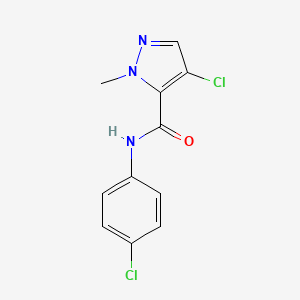![molecular formula C22H25NO2 B5312036 8-(3-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5312036.png)
8-(3-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound has been synthesized using several methods and has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 8-(3-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is not fully understood. However, studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It may also act by reducing oxidative stress and inflammation in neurons.
Biochemical and Physiological Effects:
Studies have shown that 8-(3-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce oxidative stress and inflammation in neurons. Additionally, this compound has been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 8-(3-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one in lab experiments is its unique chemical structure, which may lead to novel biological activities. Additionally, this compound has been shown to have high purity and yield when synthesized using certain methods. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require careful handling and testing.
Future Directions
There are several future directions for research on 8-(3-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one. One direction is to investigate its potential as an antitumor agent in combination with other drugs. Another direction is to explore its potential as a neuroprotective agent in animal models of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as antibacterial and antifungal agents.
Synthesis Methods
The synthesis of 8-(3-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been reported using several methods. One of the most common methods involves the condensation of 3-biphenylmethanol and 1-oxa-8-azaspiro[4.6]undecan-9-one in the presence of a Lewis acid catalyst. Another method involves the reaction of 3-biphenylmethanol with 1-oxa-8-azaspiro[4.6]undecan-9-one in the presence of a base catalyst. Both methods have been shown to yield high purity and yield of the desired compound.
Scientific Research Applications
8-(3-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential as a neuroprotective agent, with studies showing its ability to protect neurons from oxidative stress and apoptosis. Additionally, this compound has been studied for its potential as an antibacterial and antifungal agent.
properties
IUPAC Name |
9-[(3-phenylphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c24-21-10-12-22(11-5-15-25-22)13-14-23(21)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19/h1-4,6-9,16H,5,10-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMULIPPDKPUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(CC2)CC3=CC(=CC=C3)C4=CC=CC=C4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5311959.png)

![3-[4-(4-chlorobenzyl)-1-piperazinyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5311971.png)
![(2R)-2-amino-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide](/img/structure/B5311977.png)
![3-[5-(4-bromo-3-chlorophenyl)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5311978.png)
![3-methyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5312001.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5312006.png)

![N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide](/img/structure/B5312020.png)
![methyl 7-(3-fluorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5312026.png)
![N~2~-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5312039.png)
![4-bromo-N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B5312050.png)
![1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine](/img/structure/B5312056.png)
![1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanamine](/img/structure/B5312059.png)